molecular formula C9H15N3O B2575262 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine CAS No. 1863578-71-5

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine

Cat. No.: B2575262
CAS No.: 1863578-71-5
M. Wt: 181.239
InChI Key: FBQCGCLMITYKCD-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1-methyl-1H-imidazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine typically involves the reaction of morpholine with a suitable imidazole derivative. One common method involves the alkylation of morpholine with 1-methyl-1H-imidazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides, in solvents like dichloromethane or toluene, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methyl-4-nitro-1H-imidazol-5-yl)morpholine
  • 4-(1-methyl-5-nitro-1H-imidazol-4-yl)morpholine
  • Morpholine, 4-(1,2-dimethyl-4-nitro-1H-imidazol-5-yl)-, monohydrate

Uniqueness

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-imidazol-5-ylmethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[(3-methylimidazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-8-10-6-9(11)7-12-2-4-13-5-3-12/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQCGCLMITYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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